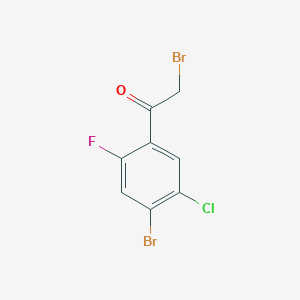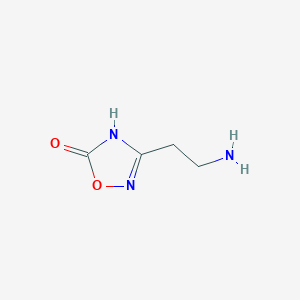
4-Chloro-3-ethynyl-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-ethynyl-5-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C7H3ClFN. This compound is notable for its unique structure, which includes a chlorine atom, an ethynyl group, and a fluorine atom attached to a pyridine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where 4-chloro-3-fluoropyridine undergoes substitution with an ethynylating agent under basic conditions . The reaction conditions often include the use of a strong base such as potassium hydroxide (KOH) and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 4-Chloro-3-ethynyl-5-fluoropyridine may involve large-scale nucleophilic substitution reactions, optimized for yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-ethynyl-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
4-Chloro-3-ethynyl-5-fluoropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-ethynyl-5-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethynyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
4-Chloro-3-fluoropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Chloro-4-ethynyl-5-fluoropyridine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
3,4-Difluoropyridine: Contains two fluorine atoms, which can alter its chemical properties and reactivity compared to 4-Chloro-3-ethynyl-5-fluoropyridine.
Uniqueness: this compound is unique due to the combination of its substituents, which impart specific reactivity and properties. The ethynyl group allows for versatile coupling reactions, while the fluorine and chlorine atoms influence the compound’s electronic properties and biological activity .
Propriétés
Formule moléculaire |
C7H3ClFN |
|---|---|
Poids moléculaire |
155.55 g/mol |
Nom IUPAC |
4-chloro-3-ethynyl-5-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-10-4-6(9)7(5)8/h1,3-4H |
Clé InChI |
AYIBVHGVQHAHIJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=CC(=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



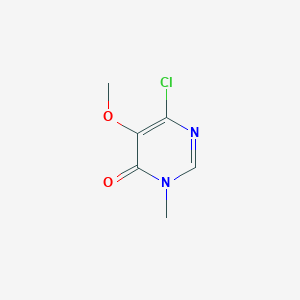
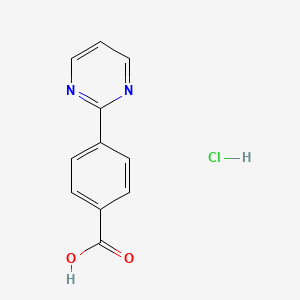
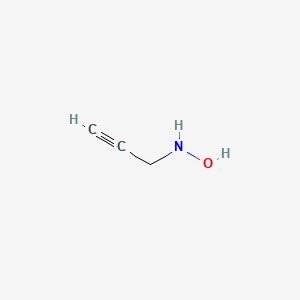
![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)

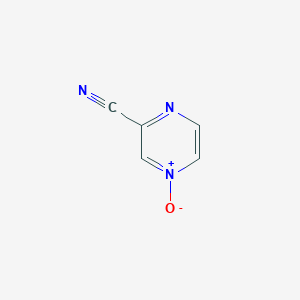

![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)


